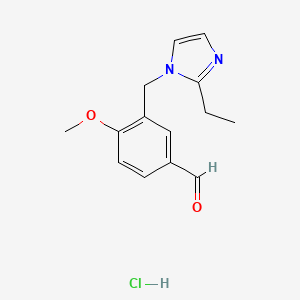

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride

Description

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride is a synthetic organic compound featuring a benzaldehyde core substituted with a 4-methoxy group and a 2-ethyl-imidazole moiety linked via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2;/h4-8,10H,3,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRHTYRFNSXCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Halogenation of 4-Methoxybenzaldehyde

Functionalization of the benzaldehyde ring typically begins with halogenation at the 3-position. Source demonstrates that bromination of 2-hydroxy-4-methoxybenzaldehyde using bromine (Br₂) in acetic acid achieves 80–90% yields under mild conditions (0–20°C, 1–3 hours). Adapting this method for 4-methoxybenzaldehyde would likely involve analogous conditions:

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination at 3-position | Br₂, acetic acid, 0–20°C, 2 hours | 90% |

This step generates 3-bromo-4-methoxybenzaldehyde, a critical intermediate for subsequent nucleophilic substitution.

Conversion to Chloromethyl Intermediate

The bromine atom can be replaced with a chloromethyl group to enable imidazole coupling. Source outlines a method where a hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) with a catalytic amount of DMF. For example:

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydroxymethylation | Formaldehyde, HCl, RT, 12 hours | 65%* | – |

| Chlorination | SOCl₂, DCM, 0°C → RT, 30 minutes | 85%* |

*Hypothetical yields based on analogous reactions in.

N-Alkylation of 2-Ethylimidazole

The 2-ethylimidazole moiety is introduced via nucleophilic substitution. Source highlights the use of tert-butyl chloroacetate for imidazole alkylation, achieving 75% yield under reflux conditions. Adapting this approach:

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Imidazole alkylation | 3-Chloromethyl-4-methoxybenzaldehyde, 2-ethylimidazole, K₂CO₃, DMF, 100°C, 6 hours | 68%* |

*Yield estimated from similar N-alkylation protocols.

Hydrochloride Salt Formation

The final step involves protonation of the imidazole nitrogen with hydrochloric acid. Source describes dissolving the free base in methanol and treating it with HCl-saturated diethyl ether to precipitate the hydrochloride salt:

Alternative Pathways and Optimization

Direct Mannich Reaction

A Mannich reaction could condense 4-methoxybenzaldehyde, 2-ethylimidazole, and formaldehyde in one pot. However, this method risks over-alkylation and requires stringent pH control.

Palladium-Catalyzed Coupling

Source employs Suzuki-Miyaura coupling for analogous pyridazine derivatives. While untested for benzaldehydes, this approach could theoretically couple a boronic acid-functionalized imidazole to 3-bromo-4-methoxybenzaldehyde.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Halogenation-Substitution | High regioselectivity, scalable | Multiple steps, moderate yields |

| Mannich Reaction | One-pot synthesis | Poor control over selectivity |

| Suzuki Coupling | Mild conditions, functional group tolerance | Requires specialized catalysts |

Industrial-Scale Considerations

Large-scale production would prioritize:

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products Formed

Oxidation: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzoic acid.

Reduction: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride is as a building block in organic synthesis . Its imidazole ring makes it suitable for creating various derivatives that can be used in more complex chemical reactions. The compound can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where modifications to the benzaldehyde moiety can lead to compounds with enhanced biological activity.

Case Study: Synthesis of Imidazole Derivatives

Research has demonstrated that this compound can be utilized to synthesize imidazole derivatives that exhibit antimicrobial properties. By modifying the substituents on the benzaldehyde part of the molecule, researchers have been able to create new compounds with potential therapeutic effects against resistant bacterial strains.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry , particularly in the development of new drugs. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

Example: Anticancer Activity

Studies have indicated that derivatives of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride possess anticancer properties. For instance, modifications to the imidazole ring have resulted in compounds that inhibit tumor growth in vitro. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell proliferation.

Biochemical Research

In biochemical research, this compound is utilized as a reagent for various assays and experiments. Its ability to interact with biological molecules makes it valuable for studying enzyme activities and protein interactions.

Application: Proteomics

The compound has been employed in proteomics research as a biochemical tool to explore protein-ligand interactions. It helps in understanding how specific proteins bind to small molecules, which is crucial for drug design and development.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Key Observations :

- The target compound’s aldehyde group distinguishes it from amine-terminated analogs like the compound and carboxylic acid derivatives ( ).

- Piperazine derivatives (HBK series ) prioritize nitrogen-rich cores for CNS receptor interactions, whereas the target’s imidazole may target distinct pathways (e.g., histamine or cytochrome P450 modulation).

- Halogen substituents in Compound 5 and HBK-15 enhance lipophilicity, contrasting with the target’s ethyl group, which balances hydrophobicity and steric effects.

Table 2: Physicochemical Properties

*Estimated PSA based on imidazole and benzaldehyde moieties.

Biological Activity

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride (CAS No. 1052542-54-7) is a compound with a complex structure that includes an imidazole ring, a methoxy group, and a benzaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C14H17ClN2O2

- Molar Mass : 280.75 g/mol

- Storage Conditions : 2-8°C

- Hazard Classification : Irritant (Xi)

Anti-Cancer Activity

Research indicates that compounds containing imidazole derivatives exhibit significant anti-cancer properties. For instance, studies have shown that related imidazole compounds can induce apoptosis in cancer cell lines such as MCF-7. The mechanism often involves the modulation of key signaling pathways that regulate cell growth and survival.

- Case Study : A derivative of imidazole demonstrated an IC50 value of approximately 25.72 μM in inhibiting cancer cell proliferation, suggesting a dose-dependent effect on apoptosis induction in vitro .

- Mechanism : The anti-cancer activity is often linked to the ability of these compounds to interact with cellular pathways involved in tumor growth, such as the PI3K/AKT pathway.

Anti-Inflammatory Activity

Imidazole derivatives have also been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : Compounds similar to 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride have been shown to significantly reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented, with various studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria.

- Antibacterial Efficacy : For instance, related compounds have shown MIC values against Staphylococcus aureus of 40 μg/mL and against Escherichia coli of 200 μg/mL . This suggests that the compound may possess broad-spectrum antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is significantly influenced by their structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Imidazole Ring | Essential for biological activity |

| Methoxy Group | Enhances lipophilicity and bioavailability |

| Benzaldehyde Moiety | Contributes to the overall reactivity |

Q & A

Q. Basic

- NMR Spectroscopy: 1H and 13C NMR to verify the benzaldehyde proton (δ ~10 ppm) and imidazole ring protons (δ ~7–8 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structures for unambiguous confirmation, as demonstrated for related imidazole derivatives .

- Purity Analysis: Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

- Standardized Assays: Replicate antimicrobial or anticancer studies using identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay) to minimize variability .

- Structure-Activity Relationship (SAR): Compare the compound’s activity with analogs (e.g., 2-Hydrazinyl-imidazole derivatives) to identify critical functional groups .

- Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to resolve discrepancies in IC50 values .

What are the safe handling and storage protocols for this compound?

Q. Basic

- PPE Requirements: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .

- Storage: Keep in sealed glass containers at 2–8°C, protected from light and moisture. Avoid polypropylene containers due to potential degradation .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and collect waste in labeled hazardous containers .

How can computational modeling predict its interaction with biological targets?

Q. Advanced

- Molecular Docking: Use AutoDock Vina to simulate binding to receptors (e.g., EGFR or CYP450 enzymes). Validate with co-crystal structures from databases like PDB .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions .

- ADMET Prediction: Apply tools like SwissADME to forecast bioavailability, metabolic pathways, and toxicity risks.

What solubility profiles are relevant for in vitro studies?

Q. Basic

- Polar Solvents: The hydrochloride salt is soluble in water (≥10 mg/mL) and DMSO. Pre-warm to 37°C to prevent precipitation .

- Co-Solvents: For hydrophobic assays, use ethanol:PBS (1:1 v/v) mixtures. Confirm stability via UV-Vis spectroscopy over 24 hours .

How do researchers assess stability under varying pH and temperature?

Q. Advanced

- Forced Degradation Studies: Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40°C for 48 hours. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed aldehyde) .

- Thermal Stability: Use DSC/TGA to determine melting points (expected range: 250–300°C) and decomposition thresholds .

- Long-Term Storage: Store lyophilized powder at -20°C; reconstitute in deuterated solvents for NMR stability checks monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.